2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide
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Overview
Description
2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes cyano, dichlorophenyl, fluorophenyl, and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of various functional groups under specific reaction conditions. Common reagents used in these reactions include halogenating agents, cyanating agents, and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can also be employed in the development of new biochemical assays.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
4,4’-Dichlorobenzophenone: An organic compound with a similar dichlorophenyl group.
Uniqueness
2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide stands out due to its combination of cyano, dichlorophenyl, fluorophenyl, and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2FN2O3/c1-31-23-9-16(4-7-22(23)32-14-15-2-5-20(27)6-3-15)8-17(13-28)24(30)29-21-11-18(25)10-19(26)12-21/h2-12H,14H2,1H3,(H,29,30)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCCMSAPSFPJCX-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.